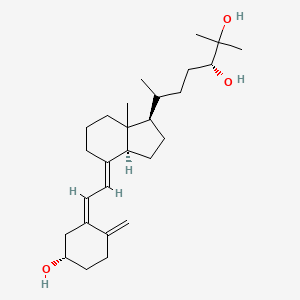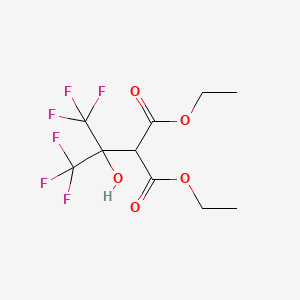
Malonic acid, (1-hydroxy-2,2,2-trifluoro-1-trifluoromethyl)ethyl-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malonic acid, (1-hydroxy-2,2,2-trifluoro-1-trifluoromethyl)ethyl-, diethyl ester is a chemical compound with the molecular formula C10H12F6O5 and a molecular weight of 326.19 g/mol . This compound is known for its unique structure, which includes both trifluoromethyl and hydroxy groups, making it a valuable reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of malonic acid, (1-hydroxy-2,2,2-trifluoro-1-trifluoromethyl)ethyl-, diethyl ester typically involves the reaction of diethyl malonate with a trifluoromethyl ketone under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the trifluoromethyl ketone to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Malonic acid, (1-hydroxy-2,2,2-trifluoro-1-trifluoromethyl)ethyl-, diethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the compound can also undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases such as sodium hydride for enolate formation, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while nucleophilic substitution can result in the formation of various substituted malonic acid derivatives .
Applications De Recherche Scientifique
Malonic acid, (1-hydroxy-2,2,2-trifluoro-1-trifluoromethyl)ethyl-, diethyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of malonic acid, (1-hydroxy-2,2,2-trifluoro-1-trifluoromethyl)ethyl-, diethyl ester involves its ability to form enolate intermediates, which can then participate in various chemical reactions. The trifluoromethyl and hydroxy groups enhance the reactivity of the compound, making it a versatile reagent in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the trifluoromethyl and hydroxy groups.
Ethyl acetoacetate: Another ester used in similar synthetic applications but with a different structure and reactivity profile.
Uniqueness
The presence of both trifluoromethyl and hydroxy groups in malonic acid, (1-hydroxy-2,2,2-trifluoro-1-trifluoromethyl)ethyl-, diethyl ester makes it unique compared to other similar compounds. These functional groups enhance its reactivity and make it a valuable reagent in various chemical transformations .
Propriétés
Numéro CAS |
680-08-0 |
|---|---|
Formule moléculaire |
C10H12F6O5 |
Poids moléculaire |
326.19 g/mol |
Nom IUPAC |
diethyl 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)propanedioate |
InChI |
InChI=1S/C10H12F6O5/c1-3-20-6(17)5(7(18)21-4-2)8(19,9(11,12)13)10(14,15)16/h5,19H,3-4H2,1-2H3 |
Clé InChI |
HXVWSPYWLBVECZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)C(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



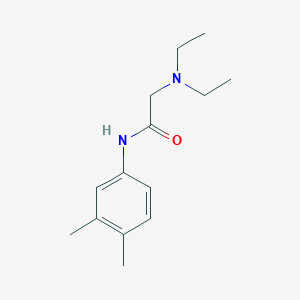
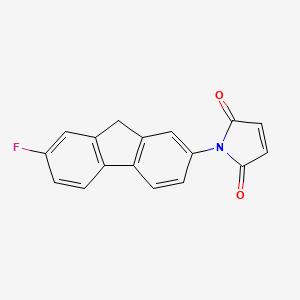
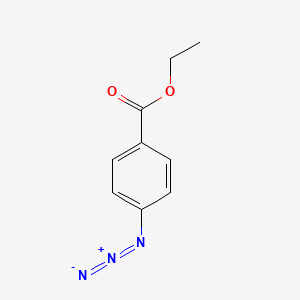
![(1S,4S,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B13418777.png)
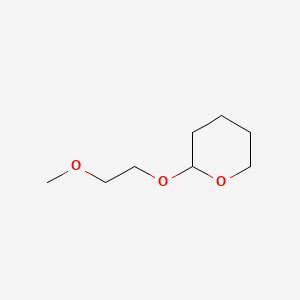

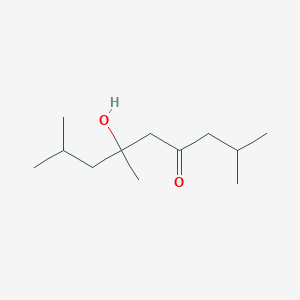

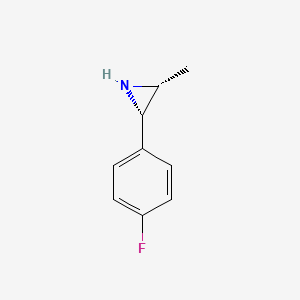
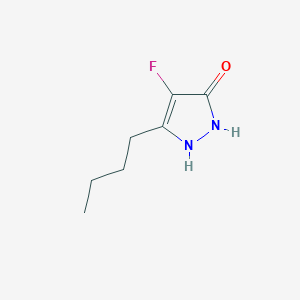
![[(2R,3S,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B13418830.png)
![N,N'-1,3-Propanediylbis[2-bromoacetamide]](/img/structure/B13418832.png)
